molecular formula C11H13BrN2O3 B13012438 tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate

Cat. No.: B13012438
M. Wt: 301.14 g/mol
InChI Key: GRYMVXNJLKFMOM-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate is an organic compound with the molecular formula C11H13BrN2O3. It is a derivative of pyridine, featuring a bromine atom at the 6th position, a formyl group at the 3rd position, and a tert-butyl carbamate group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate typically involves the bromination of a pyridine derivative followed by formylation and carbamate formation. One common synthetic route includes:

    Bromination: Starting with 2-chloropyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formylation: The brominated pyridine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the 3rd position.

    Carbamate Formation: Finally, the formylated bromopyridine is reacted with tert-butyl chloroformate and a base like triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines, ethers, or thioethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (5-bromo-4-formylpyridin-2-yl)carbamate
  • tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate

Uniqueness

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and formyl groups on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

tert-butyl N-(6-bromo-3-formylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16)

InChI Key

GRYMVXNJLKFMOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)C=O

Origin of Product

United States

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